1-(Cyclopentylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines an allyl group, a cyclopentylamino group, and a cyanide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the allyl, cyclopentylamino, and cyanide groups. Common reagents used in these reactions include allyl bromide, cyclopentylamine, and cyanogen bromide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyclopentylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the cyanide group can produce primary amines.
Scientific Research Applications
2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Benzimidazole derivatives are known for their antimicrobial and antiviral properties.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The allyl and cyclopentylamino groups enhance the compound’s binding affinity and specificity. The cyanide group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
Uniqueness
2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(cyclopentylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H22N4/c1-3-8-16-14(2)17(13-22)21-24-18-11-6-7-12-19(18)25(21)20(16)23-15-9-4-5-10-15/h3,6-7,11-12,15,23H,1,4-5,8-10H2,2H3 |
InChI Key |
QSZYBKPFUJHWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.